molecular formula C24H20BrN5O4 B2596802 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide CAS No. 1007289-68-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide

Cat. No.: B2596802
CAS No.: 1007289-68-0
M. Wt: 522.359
InChI Key: OPBKKCPYDCXJQW-YWEYNIOJSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a sophisticated chemical building block primarily employed in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule features a piperonyl group, derived from the benzo[1,3]dioxole moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase source . This is connected via an acrylamide linker to a 5-(4-bromobenzyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one warhead, a scaffold known to exhibit kinase inhibitory activity. The role of this compound in PROTAC design is to recruit the CRBN E3 ligase complex to a protein of interest (POI), which is bound by the warhead, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein source . Its main research value lies in targeted protein degradation (TPD), a groundbreaking modality in chemical biology and drug discovery for investigating protein function and targeting previously "undruggable" targets. Researchers utilize this compound to synthesize and optimize novel PROTACs for oncology, neurodegenerative diseases, and other therapeutic areas, enabling the precise elimination of pathogenic proteins. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN5O4/c25-18-5-1-17(2-6-18)13-29-14-27-23-19(24(29)32)12-28-30(23)10-9-26-22(31)8-4-16-3-7-20-21(11-16)34-15-33-20/h1-8,11-12,14H,9-10,13,15H2,(H,26,31)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBKKCPYDCXJQW-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The presence of the pyrazolo[3,4-d]pyrimidine structure suggests potential anticancer and anti-inflammatory activities. The molecular formula is C23H24BrN3O3C_{23}H_{24}BrN_3O_3, and it has a molecular weight of approximately 466.36 g/mol.

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown IC50 values in the low micromolar range against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines . The bromobenzyl group in this compound may enhance its activity through specific interactions with cellular targets involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been documented to induce apoptosis in cancer cells by disrupting cell cycle progression .
  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as α-amylase and lipase, suggesting potential applications in metabolic disorders like diabetes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications on the phenyl ring or substituents on the pyrazolo-pyrimidine core can drastically alter biological activity. For example:

  • Substituting electron-withdrawing groups (like bromine) enhances antiproliferative activity compared to unsubstituted analogs .
  • The position of substituents on the aromatic rings significantly affects potency; para-substituted compounds often exhibit superior activity due to optimal spatial orientation for target interaction .

In Vitro Studies

In a study assessing various benzodioxole derivatives, compounds similar to our target showed promising results in inhibiting cell growth in vitro. For instance, one derivative exhibited an IC50 value of 2.57 µM against α-amylase, indicating a strong potential for managing diabetes-related conditions .

Data Summary

Biological ActivityIC50 Value (µM)Target
Antiproliferative (U-937)2.57Cancer
α-Amylase Inhibition2.593Diabetes
Lipase InhibitionTBDMetabolic Disorders

Scientific Research Applications

Introduction to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide

The compound This compound is a complex organic molecule that incorporates several pharmacophoric elements, including a benzo[d][1,3]dioxole ring and a pyrazolo[3,4-d]pyrimidine moiety. This structure suggests potential applications in medicinal chemistry, particularly in the development of drugs with diverse biological activities.

Medicinal Chemistry

  • Antimicrobial and Antiviral Activities : Compounds with similar structures have shown promise in inhibiting microbial growth and viral replication. The presence of the pyrazolo[3,4-d]pyrimidine ring, known for its antimicrobial properties, suggests that this compound could be effective against various pathogens .
  • Cancer Research : The incorporation of a bromobenzyl group may allow for the compound to interact with specific cellular targets, potentially inhibiting cancer cell proliferation. Further research is needed to explore its anticancer potential.

Neurological Disorders

  • Neuroprotective Effects : The benzo[d][1,3]dioxole moiety is found in compounds with neuroprotective properties. This suggests that the compound could have applications in treating neurological disorders by protecting neurons from damage.

Inflammation and Pain Management

  • Anti-inflammatory Properties : Acrylamide derivatives have been studied for their anti-inflammatory effects. This compound might exhibit similar properties, making it a candidate for the development of anti-inflammatory drugs.

Case Studies and Data

Compound TypeBiological ActivityReference
Pyrazolo[3,4-d]pyrimidinesAntimicrobial, Antiviral
Benzo[d][1,3]dioxolesNeuroprotective
Acrylamide DerivativesAnti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and analogs with shared structural motifs or pharmacological targets.

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP) Reported Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-Bromobenzyl, Benzo[d][1,3]dioxol-5-yl ~620.5 ~3.8 (predicted) Not explicitly reported in evidence
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (1) Pyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl ~315.3 ~2.9 Anticonvulsant activity in rodent models
N-Substituted Pyrazolo[3,4-d]pyrimidin Derivatives (e.g., from ) Pyrazolo[3,4-d]pyrimidinone 4-Methoxyphenyl, chlorobenzyl ~400–450 ~2.5–3.5 Kinase inhibition (hypothetical)
Compound 3d (from ) Pyrimido[4,5-d]pyrimidinone Methoxyphenyl, methylpiperazine ~552.2 ~2.1 Potent kinase inhibitor (IC₅₀ < 50 nM)
D-19 (from ) Pyrrole-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl, dimethylpyridine ~463.5 ~2.7 Selective CB2 receptor agonist

Key Observations

Core Structure Influence: Pyrazolo[3,4-d]pyrimidinone (target compound) and pyrimido[4,5-d]pyrimidinone (Compound 3d) share fused heterocyclic cores, which are associated with kinase inhibition due to ATP-binding site mimicry . However, the pyrazole core in Compound 1 () shows anticonvulsant activity, suggesting divergent biological targets. The benzo[d][1,3]dioxol group in the target compound and D-19 () correlates with enhanced metabolic stability compared to nitro or methoxy substituents in analogs like 5012 () .

Substituent Effects :

  • The 4-bromobenzyl group in the target compound increases molecular weight and lipophilicity (LogP ~3.8) relative to tert-butyl (Compound 1, LogP ~2.9) or methylpiperazine (Compound 3d, LogP ~2.1). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Acrylamide side chains (target compound and Compound 3d) are linked to covalent binding with cysteine residues in kinases, a feature exploited in irreversible inhibitors like osimertinib .

Biological Activity Trends: Compound 3d () demonstrates nanomolar kinase inhibition, suggesting the pyrimido[4,5-d]pyrimidinone scaffold is superior for ATP-binding affinity. The target compound’s pyrazolo[3,4-d]pyrimidinone core may exhibit similar potency but requires empirical validation . The absence of reported activity for the target compound contrasts with D-19’s CB2 agonism (), highlighting the need for target-specific assays .

Research Findings and Implications

  • Synthetic Challenges : The acrylamide linkage in the target compound likely requires stereoselective synthesis (Z-configuration), as seen in ’s preparation of (Z)-3-(4-nitrophenyl)-N-propylacrylamide derivatives .
  • Therapeutic Potential: Structural parallels to kinase inhibitors (e.g., Compound 3d) and CNS-targeting agents (e.g., Compound 1) suggest dual applicability in oncology and neurology. However, the bromobenzyl group may introduce hepatotoxicity risks, necessitating toxicology studies .
  • Unanswered Questions : The absolute configuration of the benzo[d][1,3]dioxol moiety (if chiral) and its impact on target binding remain unaddressed in the evidence. Competing enantioselective acylation (CEA) methods (as in ) could resolve this .

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